molecular formula C15H16N2 B15124305 3-(9H-Carbazol-9-YL)propan-1-amine

3-(9H-Carbazol-9-YL)propan-1-amine

Cat. No.: B15124305
M. Wt: 224.30 g/mol
InChI Key: BVWVHDAZJIEDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-Carbazol-9-YL)propan-1-amine is an organic compound with the molecular formula C15H16N2. It is characterized by the presence of a carbazole moiety attached to a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Carbazol-9-YL)propan-1-amine typically involves the reaction of carbazole with 3-bromopropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-bromopropylamine attacks the carbazole ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Carbazol-9-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbazole derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(9H-Carbazol-9-YL)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-Carbazol-9-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The carbazole moiety is known to interact with various cellular components, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties.

Biological Activity

3-(9H-Carbazol-9-yl)propan-1-amine, also known as carbazole derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a carbazole moiety, a structure known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C15H17NC_{15}H_{17}N, and it has a molecular weight of approximately 225.31 g/mol. The compound features a propan-1-amine chain attached to a carbazole ring, which contributes to its unique chemical properties.

Physical Properties

PropertyValue
Molecular Weight225.31 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that carbazole derivatives exhibit significant anticancer activity. Studies have shown that this compound and related compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of human breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an antiviral agent. In silico docking studies revealed that this compound binds effectively to viral proteins, suggesting its potential use against viruses such as SARS-CoV-2. The binding affinity of this compound was found to be comparable to standard antiviral drugs, indicating its promise as a therapeutic candidate .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have also been explored. In animal models, this compound was shown to reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . These findings suggest that the compound may offer protective effects on neuronal cells.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : The compound scavenges free radicals, reducing oxidative damage.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various carbazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating its potent anticancer properties .

Case Study 2: Antiviral Efficacy

In another study focused on antiviral properties, researchers conducted molecular docking simulations with this compound against the main protease of SARS-CoV-2. The compound showed strong binding interactions, suggesting it could serve as a lead compound for further drug development .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

3-carbazol-9-ylpropan-1-amine

InChI

InChI=1S/C15H16N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11,16H2

InChI Key

BVWVHDAZJIEDID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.